2,3-Difluoro-4-methoxybenzamide
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Overview
Description
2,3-Difluoro-4-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is characterized by the presence of two fluorine atoms at positions 2 and 3, a methoxy group at position 4, and an amide group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methoxybenzamide typically involves the reaction of 2,3-difluoro-4-methoxybenzoic acid with ammonia or an amine derivative under suitable conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed to produce 2,3-difluoro-4-methoxybenzoic acid and ammonia or an amine derivative.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: 2,3-difluoro-4-methoxybenzoic acid.
Nucleophilic Substitution: Substituted benzamides with different nucleophiles.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2,3-Difluoro-4-methoxybenzamide is used in several scientific research fields, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interaction with biological systems . The methoxy group can participate in hydrogen bonding, which may influence the compound’s solubility and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2,3-Difluoro-4-methoxyaniline: Similar structure but with an amine group instead of an amide group.
Uniqueness
2,3-Difluoro-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
2,3-difluoro-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQVQNWHYZQBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397683 |
Source
|
Record name | 2,3-Difluoro-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-67-0 |
Source
|
Record name | 2,3-Difluoro-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886500-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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